1-(4-(4-Chlorophenylcarbonothioyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(4-chlorobenzenecarbothioyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-10(17)15-6-8-16(9-7-15)13(18)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOKXJDBAAEPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorophenylcarbonothioyl)piperazin-1-yl)ethanone typically involves the reaction of 4-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The resulting intermediate is then treated with ethanone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Chlorophenylcarbonothioyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are performed in polar solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-(4-Chlorophenylcarbonothioyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorophenylcarbonothioyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the piperazine ring, aromatic moieties, and functional groups. These variations influence molecular weight, polarity, and bioavailability.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Sulfonyl Groups : The sulfonyl moiety in 1-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl] analogs improves metabolic stability but may reduce solubility .
- Biphenyl Systems : Biphenyl-containing derivatives (e.g., from ) show enhanced receptor binding due to extended aromatic interactions.
Table 2: Pharmacological Profiles of Selected Analogs
Key Findings :
- Antipsychotic Activity : Dichlorophenyl-substituted derivatives exhibit balanced 5-HT₂A/D₂ affinity, reducing extrapyramidal side effects .
- Antiparasitic Effects : Trifluoromethyl groups in UDO enhance CYP51 binding, achieving efficacy comparable to posaconazole .
- Antifungal Activity : Metal chelation in APEHQ derivatives improves activity against Candida spp. .
Biological Activity
1-(4-(4-Chlorophenylcarbonothioyl)piperazin-1-yl)ethanone is a compound of interest in pharmaceutical research due to its potential biological activities. This article examines its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 239.75 g/mol. Its structure features a piperazine ring, which is known for conferring various biological activities to related compounds.
Structural Formula
- SMILES : CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
- InChI : InChI=1S/C12H15ClN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
Antitumor Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that compounds with similar structures demonstrated potent activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neurotropic Effects
Piperazine derivatives are also recognized for their neurotropic effects. The compound has been studied for its potential in treating neurological disorders, showing promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
Cardiovascular Implications
There is evidence suggesting that this compound may possess cardiotonic properties. Similar piperazine derivatives have been documented to enhance cardiac contractility and improve hemodynamic parameters in animal models .
Study 1: Antitumor Efficacy
In a controlled study, this compound was tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
Study 2: Neuropharmacological Assessment
Another investigation assessed the neuropharmacological profile of the compound using rodent models. Behavioral assays demonstrated significant anxiolytic effects, suggesting its potential utility in treating anxiety disorders.
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is often influenced by their structural modifications. For instance:
- Chlorine Substituents : The presence of chlorine on the phenyl ring enhances lipophilicity and receptor binding affinity.
- Ethanone Moiety : The ethanone functional group is crucial for the activity profile, facilitating interactions with biological targets.
Q & A
Basic: What are the common synthetic routes for 1-(4-(4-Chlorophenylcarbonothioyl)piperazin-1-yl)ethanone?
Answer:
The compound is typically synthesized via nucleophilic acyl substitution reactions. A general approach involves reacting a piperazine derivative (e.g., 1-(4-fluorobenzyl)piperazine) with a chlorophenylcarbonothioyl chloride under anhydrous conditions. Key steps include:
- Base-mediated coupling : Use of N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM) to deprotonate the piperazine nitrogen, enabling reaction with the acyl chloride .
- Purification : Flash chromatography or crystallization with diethyl ether/hexane mixtures to isolate the product .
For example, analogous methods for related compounds (e.g., 4-(4-fluorobenzyl)piperazin-1-ylmethanone) achieved yields of ~50% after optimization .
Basic: Which spectroscopic and analytical methods are recommended for structural characterization?
Answer:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., single-crystal studies at 113 K with R factor <0.035) .
- NMR spectroscopy : and NMR confirm substituent positions and piperazine conformation. For example, NMR signals at δ 3.82 (piperazine CH) and 7.32 (aromatic protons) are diagnostic .
- Elemental analysis : Validates purity (e.g., C 65.15% vs. calculated 65.00% in related compounds) .
- Mass spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 332.27 for CHClFNO) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Structural variations : Subtle differences in substituents (e.g., 4-chlorophenyl vs. 4-hydroxyphenyl) alter binding affinity. Comparative SAR studies using standardized assays are critical .
- Purity discrepancies : Impurities >5% (e.g., unreacted starting materials) can skew results. Validate purity via HPLC and elemental analysis .
- Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and cell line variability. Replicate experiments under controlled conditions and report detailed protocols .
Advanced: What strategies optimize reaction yields during synthesis?
Answer:
- Solvent selection : Anhydrous DCM minimizes side reactions (e.g., hydrolysis of acyl chloride) .
- Stoichiometry : Use a 1.5:1 molar ratio of DIEA to piperazine to ensure complete deprotonation .
- Temperature control : Reactions conducted at 0–5°C reduce thermal degradation .
- Purification : Gradient flash chromatography (hexane:ethyl acetate) improves separation of by-products (e.g., N-oxide derivatives) .
Basic: What structural features influence the compound’s reactivity and bioactivity?
Answer:
- Piperazine ring : Flexibility allows conformational adaptation to binding pockets. Electron-rich nitrogen atoms participate in hydrogen bonding .
- Chlorophenylcarbonothioyl group : The chlorine atom enhances lipophilicity (logP ~2.8), while the thiocarbonyl group increases electrophilicity, facilitating covalent interactions with cysteine residues in enzymes .
- Steric effects : Bulky substituents on the phenyl ring reduce metabolic degradation but may hinder target binding .
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
- Molecular docking : Tools like AutoDock Vina simulate binding to tyrosine kinases or GPCRs. For example, docking scores correlate with IC values in kinase inhibition assays .
- Molecular dynamics (MD) : Simulations (e.g., 100 ns trajectories) assess binding stability in solvated environments .
- QSAR models : Use substituent electronic parameters (Hammett σ) to predict activity trends. For instance, electron-withdrawing groups (e.g., -Cl) enhance potency .
Advanced: What challenges arise when scaling up synthesis for preclinical studies?
Answer:
- Exothermic reactions : Use jacketed reactors to control temperature during acyl chloride addition, preventing thermal runaway .
- Purification at scale : Replace flash chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective isolation .
- Reproducibility : Strict batch-to-batch consistency in starting material quality (e.g., piperazine hydrochloride purity ≥98%) .
Basic: What are common impurities, and how are they controlled?
Answer:
- Unreacted starting materials : Detectable via TLC (R ~0.3 in ethyl acetate). Remove by aqueous washes during workup .
- Oxidation by-products : N-Oxides form under aerobic conditions. Use inert atmospheres (N) and antioxidants (e.g., BHT) .
- Diastereomers : Resolve via chiral HPLC (e.g., Chiralpak AD-H column) if stereocenters are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
